3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chloro group at position 3 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 1,3,4-oxadiazole ring fused with a 5,6-dihydro-1,4-dioxin group.
Properties
IUPAC Name |
3-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c16-11-8-3-1-2-4-10(8)24-12(11)13(20)17-15-19-18-14(23-15)9-7-21-5-6-22-9/h1-4,7H,5-6H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASXPMDQGKFGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features include a benzamide core linked to an oxadiazole ring and a dihydro-dioxin moiety. This article explores the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 307.69 g/mol. The presence of chlorine at the para position enhances its reactivity and potential biological activity. The incorporation of various functional groups suggests diverse chemical properties that may lead to significant biological effects.
| Structural Feature | Description |
|---|---|
| Benzamide Core | Provides a scaffold for biological activity |
| Oxadiazole Ring | Known for anticancer properties |
| Dihydro-Dioxin Moiety | May enhance solubility and bioavailability |
Anticancer Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole core have shown promise in inhibiting specific enzymes involved in cancer pathways. For instance, studies have demonstrated the ability of these compounds to inhibit calcium/calmodulin-stimulated adenylyl cyclases, which are implicated in cancer progression and chronic pain management .
The compound's structure allows it to interact with various biological targets, including:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
- Thymidine Phosphorylase
These interactions contribute to its antiproliferative effects against various cancer cell lines .
The mechanisms underlying the anticancer activity of 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide include:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells by disrupting cellular signaling pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
Several studies have evaluated the biological activity of compounds related to 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide:
- Study on Antitumor Activity : A derivative was tested against various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer), showing IC50 values indicating significant cytotoxicity .
- Mechanism-Based Approaches : Research highlighted that modifications to the oxadiazole structure can enhance efficacy against specific cancer types by targeting different enzymes involved in tumor growth .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Diversity : The oxadiazole and thiadiazole rings are common in bioactive analogs. The 1,4-dioxin moiety in the target compound may enhance solubility or binding affinity compared to simpler aryl substituents (e.g., p-tolyl in 4d) .
Substituent Effects :
- Chloro and Fluoro Groups : Chloro at position 3 (target compound) and fluoro at position 6 (compound 86) improve electrophilicity and membrane permeability, critical for antimicrobial activity .
- Hydroxy vs. Carboxamide : Hydroxy-substituted analogs (e.g., compound 7) show enzyme inhibition, while carboxamide derivatives (e.g., compound 86) prioritize antimicrobial action .
Key Observations:
Synthetic Accessibility : Oxadiazole-containing analogs (e.g., 4d) are synthesized in high yields (78.5–90.2%) via cyclocondensation reactions, suggesting feasible scalability for the target compound .
Thermal Stability : Melting points for oxadiazole derivatives (e.g., 4d at 198–200°C) indicate strong intermolecular interactions, likely due to hydrogen bonding and π-stacking .
Functional Group Impact on Bioactivity
- 1,3,4-Oxadiazole : Enhances antimicrobial and anti-Alzheimer’s activity by acting as a bioisostere for ester or amide groups, improving metabolic stability .
- Dioxin Moiety : The 5,6-dihydro-1,4-dioxin group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life, compared to analogs with simpler substituents .
- Halogenation : Chloro and fluoro substituents increase lipophilicity, enhancing penetration through bacterial cell walls (e.g., compound 86’s activity against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
